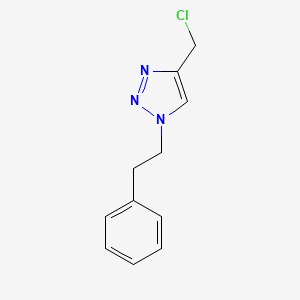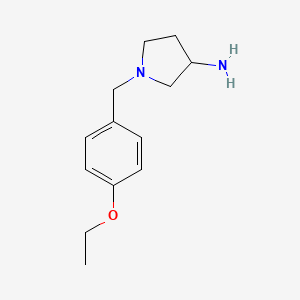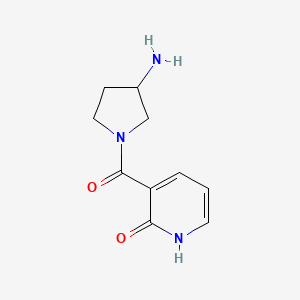![molecular formula C11H10ClN3 B1491689 6-[(2-Chlorphenyl)methyl]pyrimidin-4-amin CAS No. 2092155-69-4](/img/structure/B1491689.png)
6-[(2-Chlorphenyl)methyl]pyrimidin-4-amin
Übersicht
Beschreibung
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is a chemical compound characterized by a pyrimidin-4-amine core structure with a 2-chlorophenylmethyl group attached to the 6th position
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and receptor binding assays.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine typically involves the following steps:
Bromination: The starting material, 2-chlorobenzyl chloride, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated compound is then subjected to amination using ammonia or an amine source to form the pyrimidin-4-amine core.
Coupling Reaction: Finally, a coupling reaction is performed to attach the 2-chlorophenylmethyl group to the pyrimidin-4-amine core.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydroxide, and electrophiles such as hydrochloric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidin-4-amines.
Wirkmechanismus
The mechanism by which 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the derivative and the biological system .
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenylpyrimidin-4-amine
4-Amino-6-(2-chlorophenyl)pyrimidine
6-(2-Chlorophenyl)pyrimidin-2-amine
Uniqueness: 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine, its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKCZNOPVOXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)





![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)

![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)
